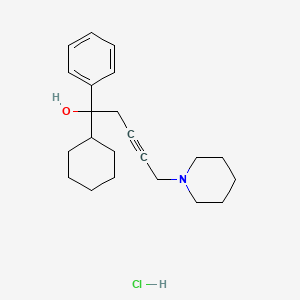
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochloride, also known as CPP or CPPene, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPene belongs to the family of alkynyl alcohols, which are known for their anticancer and antiviral properties.
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene is not fully understood, but it is believed to work by inhibiting the activity of the enzyme protein kinase C (PKC). PKC is involved in many cellular processes, including cell growth, differentiation, and apoptosis. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been shown to induce apoptosis in cancer cells by inhibiting PKC activity. It has also been shown to inhibit the replication of HIV by interfering with viral protein synthesis.
Biochemical and Physiological Effects
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death process. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has also been shown to inhibit the expression of genes involved in inflammation, such as interleukin-1 beta and tumor necrosis factor alpha. In animal studies, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been shown to reduce the severity of arthritis by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene is its potential therapeutic properties. It has been shown to have anticancer, antiviral, and anti-inflammatory effects, making it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for large-scale production. However, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene also has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage. It is also relatively unstable and can degrade over time, which can affect its efficacy.
Zukünftige Richtungen
For 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene research include its potential to treat viral infections, inflammatory diseases, and cancer.
Synthesemethoden
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene can be synthesized by reacting 1-cyclohexyl-1-phenyl-3-pentyn-1-ol with piperidine in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to obtain 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene hydrochloride. The synthesis method has been optimized to increase the yield and purity of 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, antiviral, and anti-inflammatory effects. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast, lung, and prostate cancer. It has also been shown to inhibit the replication of HIV and other viruses. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been tested in animal models for its potential to treat inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-cyclohexyl-1-phenyl-5-piperidin-1-ylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.ClH/c24-22(20-12-4-1-5-13-20,21-14-6-2-7-15-21)16-8-11-19-23-17-9-3-10-18-23;/h1,4-5,12-13,21,24H,2-3,6-7,9-10,14-19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPXBSQVKTXUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC#CCN2CCCCC2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)
![1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4888286.png)
![N-[({2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2-furamide](/img/structure/B4888287.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4888289.png)

![methyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888298.png)
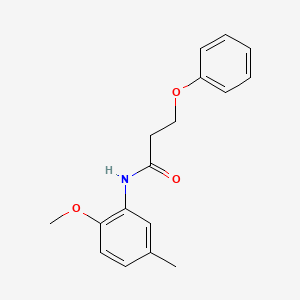
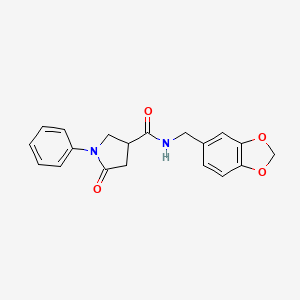
![5-cyclopropyl-7-(difluoromethyl)-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4888311.png)
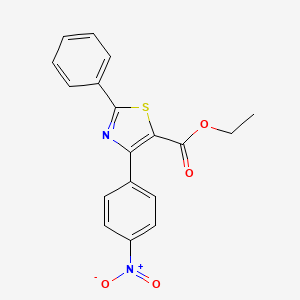
![2-{[1-(2-amino-2-oxoethyl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B4888321.png)
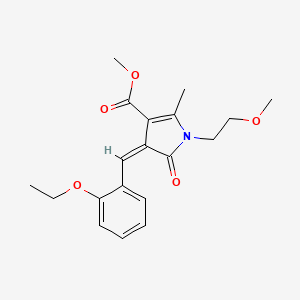
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4888346.png)